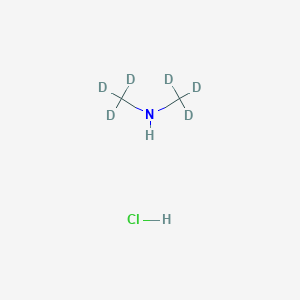

Di((2H3)methyl)ammonium chloride

Description

Propriétés

IUPAC Name |

1,1,1-trideuterio-N-(trideuteriomethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201236 | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53170-19-7 | |

| Record name | Methan-d3-amine, N-(methyl-d3)-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53170-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053170197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di((2H3)methyl)ammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di[(2H3)methyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stepwise Reaction Mechanism

-

Deuterated Methylamine Preparation : Dimethylamine-d6 is synthesized via catalytic deuteration of dimethylamine using deuterium oxide (D₂O) under high-pressure conditions.

-

Quaternization : The deuterated methylamine reacts with deuterated methyl chloride (CD₃Cl) in an alcoholic solvent (e.g., ethanol-d6 or methanol-d4) to form the quaternary ammonium compound. The reaction follows:

This step requires reflux conditions at 75–95°C for 4–6 hours under pressures ≤0.18 MPa.

Catalytic Optimization

Sodium carbonate (Na₂CO₃) is employed as a catalyst to neutralize HCl byproducts and accelerate the reaction. A molar ratio of 0.011–0.014:1 (catalyst to solvent) optimizes yield while minimizing side reactions.

Table 1: Standard Laboratory-Scale Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 75–95°C |

| Pressure | ≤0.18 MPa |

| Reaction Time | 4–6 hours |

| Molar Ratio (Amine:Cl) | 0.98–1.10:0.95–1.05 |

| Catalyst Concentration | 0.011–0.014 mol/L |

Industrial Production Methods

Industrial synthesis scales the laboratory method while addressing challenges in deuterium retention and cost efficiency.

Large-Scale Reactor Design

-

Continuous Flow Systems : Utilize multi-stage reactors to maintain precise temperature and pressure control.

-

Deuterated Solvent Recovery : Distillation units recycle ethanol-d6 or methanol-d4, reducing raw material costs.

Quality Control Measures

-

In-Line Spectroscopy : Fourier-transform infrared (FTIR) monitors deuterium content during synthesis.

-

Crystallization : The product is purified via recrystallization in deuterated acetone to remove protonated impurities.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Elevating temperatures beyond 95°C risks deuteration loss through C-D bond cleavage, while pressures >0.18 MPa favor unwanted dimerization.

Solvent Selection

Deuterated alcohols enhance reaction kinetics by polarizing the C-Cl bond in CD₃Cl. Ethanol-d6 achieves a 92% yield compared to 85% in methanol-d4, attributed to its higher dielectric constant.

Analytical Characterization of the Product

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 87.4976, consistent with the theoretical molecular weight.

Challenges and Mitigation Strategies

Deuterium Contamination

-

Challenge : Ambient moisture introduces protons, reducing isotopic purity.

-

Mitigation : Conduct reactions under nitrogen or argon atmospheres using Schlenk-line techniques.

Cost of Deuterated Reagents

-

Challenge : CD₃Cl costs ~50× more than CH₃Cl.

-

Mitigation : Optimize reaction stoichiometry to minimize excess CD₃Cl use.

Applications and Implications of Synthesis Methods

High-purity this compound is critical for:

-

NMR Solvents : Enhances signal resolution in protein structure studies.

-

Isotopic Labeling : Tracks metabolic pathways in pharmacokinetics.

Analyse Des Réactions Chimiques

Types of Reactions

Di((2H3)methyl)ammonium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quaternary ammonium cations.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different quaternary ammonium salts.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert this compound to secondary amines.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions to form various quaternary ammonium salts.

Major Products Formed

Oxidation: Quaternary ammonium cations.

Reduction: Secondary amines.

Substitution: Different quaternary ammonium salts depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Di((2H3)methyl)ammonium chloride is characterized by its deuterated structure, which imparts unique isotopic properties advantageous for various scientific applications. Its mechanism of action primarily involves disrupting microbial cell structures, leading to cell lysis and death. The compound's positive charge facilitates ionic interactions with negatively charged microbial membranes, enhancing its antimicrobial efficacy.

Scientific Research Applications

The applications of this compound can be categorized as follows:

Chemistry

- Synthesis of Deuterated Compounds : It serves as a reagent in synthesizing deuterated compounds which are essential for NMR spectroscopy.

- Catalysis : The compound is utilized as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Biology

- Isotopic Labeling : Employed in metabolic studies to trace pathways and understand enzyme mechanisms through isotopic labeling.

- Antimicrobial Research : Its antimicrobial properties are explored in studies targeting bacterial strains.

Medicine

- Deuterated Drug Development : Used in developing deuterated drugs to improve pharmacokinetic properties and reduce metabolic degradation, potentially leading to more effective therapeutic agents.

Industry

- Analytical Techniques : Applied in producing deuterated solvents and reagents for use in NMR spectroscopy and other analytical methods.

The biological activity of this compound has been extensively studied, particularly its antimicrobial efficacy against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (G+) | 12.5 |

| Escherichia coli (G-) | 250 |

| Pseudomonas aeruginosa (G-) | 500 |

These results indicate significant activity against Staphylococcus aureus while showing reduced effectiveness against certain Gram-negative bacteria like E. coli and Pseudomonas aeruginosa due to their protective outer membranes.

Case Study 1: Biofilm Disruption

In laboratory tests, this compound was evaluated for its ability to disrupt biofilms formed by Staphylococcus aureus. At a concentration of 32 µM, the compound significantly reduced biofilm mass, suggesting potential therapeutic applications in treating biofilm-associated infections.

Case Study 2: Comparative Study with Other QACs

A comparative analysis between this compound and benzalkonium chloride (BAC) revealed that while BAC exhibited broader activity against Gram-negative bacteria, this compound demonstrated superior effectiveness against specific Gram-positive strains.

Toxicological Profile

Toxicity studies indicate that this compound is non-toxic to mammalian cells at therapeutic dosages. In vitro assays showed no significant cytotoxic effects on human cell lines up to concentrations of 50 µM, indicating a favorable safety profile for potential therapeutic use.

Mécanisme D'action

Di((2H3)methyl)ammonium chloride exerts its effects primarily through its quaternary ammonium structure, which allows it to interact with various molecular targets. The positively charged nitrogen atom can form electrostatic interactions with negatively charged molecules, such as nucleic acids and proteins. This interaction can disrupt intermolecular interactions and dissociate lipid bilayers, leading to changes in cell membrane permeability and function . Additionally, the deuterium atoms in the compound can influence reaction kinetics and mechanisms by altering bond strengths and vibrational frequencies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Ammonium Chlorides

Non-Deuterated Analog: Dimethylammonium Chloride

Dimethylammonium chloride (CAS 506-59-2) serves as the protiated counterpart. Key differences include:

- Molecular Formula : C2H8ClN

- Molecular Weight : 81.55 g/mol

- Isotopic Effects : The deuterated version exhibits slightly stronger C-D bonds, leading to altered boiling points and vapor pressures. Deuterium substitution also enhances its utility in isotopic tracing .

| Property | Di((2H3)methyl)ammonium Chloride | Dimethylammonium Chloride |

|---|---|---|

| Molecular Weight (g/mol) | 87.58 | 81.55 |

| Melting Point (°C) | 172–174 | ~170 |

| Primary Application | Analytical standards | Chemical synthesis |

Substituted Ammonium Chlorides

Edrophonium Chloride (C10H16ClNO)

A benzyl-substituted ammonium chloride used pharmacologically as a muscle stimulant:

- Molecular Weight : 201.70 g/mol

- Melting Point : 162–164°C

- Applications : Neuromuscular disorders, acetylcholinesterase inhibitor .

N,N-Diisopropyl-2-aminoethyl Chloride Hydrochloride (C8H19Cl2N)

A branched-chain ammonium chloride:

Polymeric and Functionalized Ammonium Chlorides

Poly(diallyldimethylammonium chloride) (CAS 26062-79-3)

A cationic polymer with distinct properties:

Methoxy-Substituted Derivatives

Compounds like 2-methoxyphenol (CAS 90-05-1) and 3-isobutyl-2-methoxypyrazine (CAS 24683-00-9) highlight functional group diversity:

- Applications : Flavorants, odorants in food chemistry .

Activité Biologique

Di((2H3)methyl)ammonium chloride is a quaternary ammonium compound that has garnered attention for its biological activity, particularly its antimicrobial properties. This article delves into its biological activity, exploring various studies, data tables, and case studies to provide a comprehensive overview.

Overview of Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs), including this compound, are known for their broad-spectrum antimicrobial activity. They function primarily through disrupting microbial membranes and can be effective against both Gram-positive and Gram-negative bacteria. Their mechanism involves the alteration of membrane permeability, leading to cell lysis and death.

Efficacy Against Bacterial Strains

A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) were determined for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (G+) | 12.5 |

| Escherichia coli (G-) | 250 |

| Pseudomonas aeruginosa (G-) | 500 |

These findings indicate that this compound exhibits potent activity against Staphylococcus aureus but is less effective against certain Gram-negative strains like E. coli and P. aeruginosa, which are generally more resistant to QACs due to their outer membrane structure .

The antimicrobial action of this compound is attributed to its ability to penetrate bacterial membranes, causing depolarization and eventual cell death. This was demonstrated in a study where the compound disrupted biofilm formation in Staphylococcus aureus at concentrations comparable to those used for established antibiotics .

Case Study 1: Biofilm Disruption

In a controlled laboratory setting, this compound was tested for its ability to disrupt biofilms formed by Staphylococcus aureus. The compound showed a significant reduction in biofilm mass at a concentration of 32 µM, suggesting potential applications in treating infections associated with biofilm formation .

Case Study 2: Comparative Study with Other QACs

A comparative analysis was conducted between this compound and other commonly used QACs like benzalkonium chloride (BAC). Results indicated that while BAC had broader activity against Gram-negative bacteria, this compound exhibited superior effectiveness against certain Gram-positive strains .

Toxicological Profile

Toxicity studies revealed that this compound is non-toxic to mammalian cells at therapeutic dosages. In vitro assays showed no significant cytotoxic effects on human cell lines up to concentrations of 50 µM, indicating a favorable safety profile for potential therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Di((²H₃)methyl)ammonium chloride with high isotopic purity?

- Methodology : The synthesis typically involves reacting deuterated dimethylamine (²H₃-methyl groups) with hydrogen chloride under anhydrous conditions. For isotopic purity, deuterated solvents (e.g., D₂O) and Schlenk-line techniques are critical to minimize proton exchange. Post-synthesis, recrystallization in deuterated ethanol or acetone ensures removal of non-deuterated impurities.

- Validation : Isotopic purity can be confirmed via mass spectrometry (MS) or ¹H/²H NMR, where the absence of proton signals at δ ~2.5 ppm (CH₃ protons) confirms deuteration .

Q. How should researchers characterize the structural integrity of Di((²H₃)methyl)ammonium chloride?

- Analytical Techniques :

- X-ray Crystallography : Resolves crystal structure and confirms the ammonium chloride salt formation.

- FT-IR Spectroscopy : Identifies N–H stretching (if residual protons exist) and NH₄⁺ vibrational modes (~3,100–3,400 cm⁻¹).

- Elemental Analysis : Validates C, H, N, and Cl content, with adjustments for deuterium substitution .

Q. What solvent systems are compatible with Di((²H₃)methyl)ammonium chloride to prevent isotopic dilution?

- Recommendations : Use aprotic deuterated solvents (e.g., DMSO-d₆, CDCl₃) to avoid H/D exchange. Aqueous studies require D₂O to maintain isotopic integrity. Protic solvents (e.g., H₂O, MeOH) should be avoided unless exchange is experimentally intended .

Advanced Research Questions

Q. How does deuteration of the methyl groups influence the thermodynamic properties of Di((²H₃)methyl)ammonium chloride in solution-phase studies?

- Key Findings : Deuteration alters bond vibrational energies, affecting entropy (ΔS) and enthalpy (ΔH) in equilibria. For example, Van’t Hoff analysis of similar deuterated ammonium salts shows a ΔS decrease of ~5–10% compared to non-deuterated analogs due to reduced rotational freedom in C–²H₃ groups .

- Experimental Design : Perform isothermal titration calorimetry (ITC) in D₂O to quantify binding thermodynamics with biological targets (e.g., enzymes).

Q. What strategies mitigate isotopic scrambling when using Di((²H₃)methyl)ammonium chloride in multi-step organic syntheses?

- Best Practices :

- Avoid acidic/basic conditions that promote H/D exchange (e.g., use pH-neutral buffers).

- Employ low-temperature reactions (<0°C) to slow kinetic exchange rates.

- Monitor isotopic integrity via inline MS or ²H NMR at critical reaction stages .

Q. How can researchers leverage Di((²H₃)methyl)ammonium chloride in mechanistic studies of methyltransferase enzymes?

- Application : Use as a deuterated methyl donor in kinetic isotope effect (KIE) experiments. Compare reaction rates (kₐᵥₐₜ) with non-deuterated controls to elucidate rate-limiting steps (e.g., methyl transfer vs. conformational changes).

- Protocol : Pre-incubate enzyme with deuterated cofactor (e.g., SAM-d₃), then introduce the ammonium salt as a methyl acceptor. Quench reactions at timed intervals for LC-MS analysis .

Q. What challenges arise in quantifying Di((²H₃)methyl)ammonium chloride in biological matrices, and how can they be addressed?

- Challenges : Signal suppression from matrix ions in MS; isotopic interference from endogenous compounds.

- Solutions :

- Use stable isotope dilution assays (SIDA) with ¹³C-labeled internal standards.

- Employ hydrophilic interaction liquid chromatography (HILIC) to enhance retention and separation .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.